![molecular formula C9H15ClN4 B15243764 3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B15243764.png)
3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Triazol-1-yl)-8-azabicyclo[321]octane;hydrochloride is a compound that features a triazole ring attached to an azabicyclooctane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride typically involves the cycloaddition of alkyl azides onto enol ethers under solventless conditions . This method allows for the formation of the triazole ring, which is a key feature of the compound. The reaction can be scaled up and is efficient in producing the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation to facilitate the reaction between N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and various amines . This method is advantageous due to its efficiency and the ability to produce large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the azabicyclooctane structure.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like dibromisocyanuric acid and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions include various substituted triazole derivatives and modified azabicyclooctane structures, which can have different chemical and physical properties.
Scientific Research Applications
3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of materials with specific properties, such as high thermal stability and unique electronic characteristics
Mechanism of Action
The mechanism of action of 3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The azabicyclooctane structure provides additional binding sites and can influence the overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and azabicyclooctane structures, such as:
- 3-Nitro-1,2,4-triazol-5-one (NTO)
- 1,2,3-Triazole derivatives
Uniqueness
3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride is unique due to its combination of the triazole ring and the azabicyclooctane structure.
Properties
Molecular Formula |
C9H15ClN4 |
|---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C9H14N4.ClH/c1-2-8-6-9(5-7(1)11-8)13-4-3-10-12-13;/h3-4,7-9,11H,1-2,5-6H2;1H |
InChI Key |
IJANANHGZDKOEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)N3C=CN=N3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


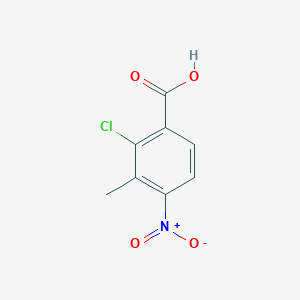

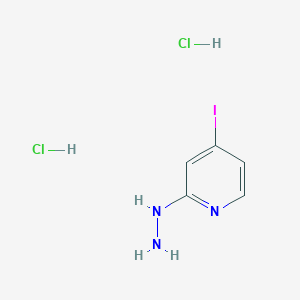

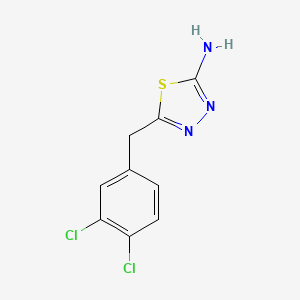

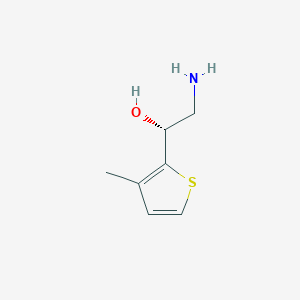
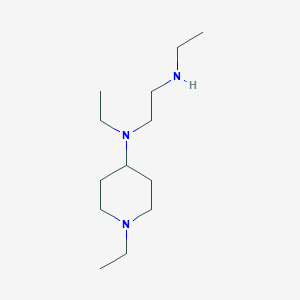
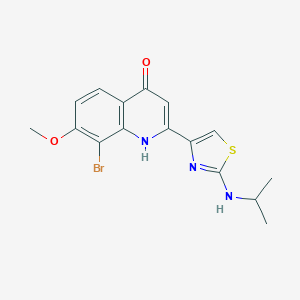
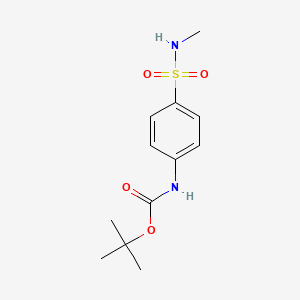
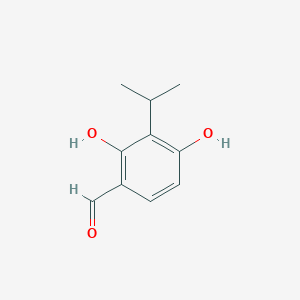
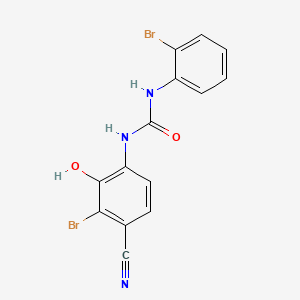
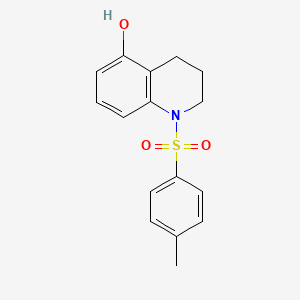
![(S)-5-Chloro-3-(3-methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)-7-(1-(3,4,5-trifluorophenyl)ethyl)-7H-pyrazolo[3,4-B]pyridine](/img/structure/B15243762.png)
